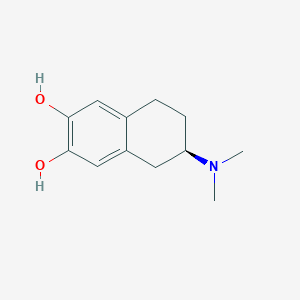
(R)-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a dimethylamino group and a tetrahydronaphthalene backbone, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as naphthalene derivatives.
Functional Group Introduction:
Reduction: The reduction of the naphthalene ring to a tetrahydronaphthalene structure is carried out using hydrogenation reactions.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and nucleophilic substitution reactions under controlled conditions. The use of chiral catalysts and advanced purification techniques ensures the production of enantiomerically pure ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can further reduce the tetrahydronaphthalene ring to a fully saturated naphthalene structure.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides and amines are used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
科学研究应用
Chemistry
In organic synthesis, ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is used as a building block for the synthesis of more complex molecules
Biology
This compound has potential applications in the development of pharmaceuticals due to its chiral nature. It can be used as a precursor for the synthesis of chiral drugs and as a ligand in asymmetric catalysis.
Medicine
In medicinal chemistry, ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is studied for its potential therapeutic properties. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties.
作用机制
The mechanism of action of ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The tetrahydronaphthalene backbone provides structural stability and enhances the compound’s binding affinity.
相似化合物的比较
Similar Compounds
(S)-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol: The enantiomer of the compound with similar properties but different biological activity.
6-(Dimethylamino)-naphthalene-2,3-diol: A similar compound without the tetrahydronaphthalene structure.
6-(Dimethylamino)-tetrahydronaphthalene-2,3-diol: A compound with a similar structure but different functional groups.
Uniqueness
®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is unique due to its chiral nature and the presence of both a dimethylamino group and a tetrahydronaphthalene backbone. This combination of features makes it a valuable compound for various scientific research applications.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
(6R)-6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C12H17NO2/c1-13(2)10-4-3-8-6-11(14)12(15)7-9(8)5-10/h6-7,10,14-15H,3-5H2,1-2H3/t10-/m1/s1 |
InChI 键 |
JWLJBTDXCBIGBW-SNVBAGLBSA-N |
手性 SMILES |
CN(C)[C@@H]1CCC2=CC(=C(C=C2C1)O)O |
规范 SMILES |
CN(C)C1CCC2=CC(=C(C=C2C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


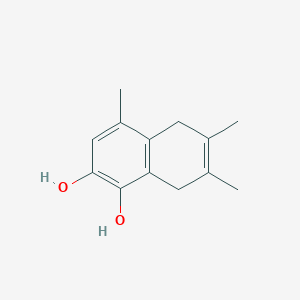
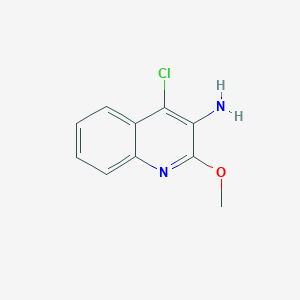
![5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane](/img/structure/B11895962.png)
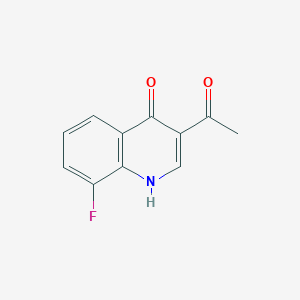


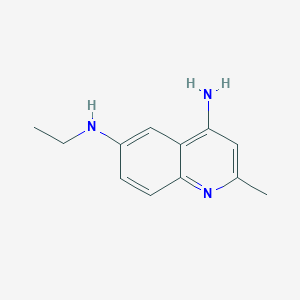



![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)


![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)
